molecular formula C17H17N3O B13891869 N-(3-benzyl-4H-quinazolin-2-yl)acetamide

N-(3-benzyl-4H-quinazolin-2-yl)acetamide

Cat. No.: B13891869
M. Wt: 279.34 g/mol
InChI Key: MXAWMNOTNRVJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-benzyl-4H-quinazolin-2-yl)acetamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-4H-quinazolin-2-yl)acetamide typically involves the condensation of anthranilic acid derivatives with benzylamines, followed by cyclization and acylation reactions . A common synthetic route includes:

    Condensation: Anthranilic acid is reacted with benzylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate benzylidene anthranilic acid.

    Cyclization: The intermediate undergoes cyclization in the presence of a base like sodium hydroxide (NaOH) to form the quinazoline core.

    Acylation: The quinazoline core is then acylated with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-4H-quinazolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
  • N-(2-phenylquinazolin-4-yl)acetamide
  • N-(3-phenylquinazolin-4-yl)acetamide

Uniqueness

N-(3-benzyl-4H-quinazolin-2-yl)acetamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(3-benzyl-4H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C17H17N3O/c1-13(21)18-17-19-16-10-6-5-9-15(16)12-20(17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19,21)

InChI Key

MXAWMNOTNRVJDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.